6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen core, an ethyl and methyl substitution, and a sulfonyl amino hexanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multi-step organic reactions. One common method includes the condensation of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl with 6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl amino group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products
The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of inflammatory mediators, disruption of microbial cell walls, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate
- 6-ethyl-2-methyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate
Uniqueness
Compared to similar compounds, 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate stands out due to its unique sulfonyl amino hexanoate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H29NO6S |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
(6-ethyl-4-methyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C25H29NO6S/c1-4-19-15-21-18(3)14-25(28)32-23(21)16-22(19)31-24(27)8-6-5-7-13-26-33(29,30)20-11-9-17(2)10-12-20/h9-12,14-16,26H,4-8,13H2,1-3H3 |
InChI Key |
ORQFFYAQRNSDIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C |
Origin of Product |
United States |
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